molecular formula C4H3Cl2OPS B14640833 Thiophen-2-ylphosphonic dichloride CAS No. 54908-57-5

Thiophen-2-ylphosphonic dichloride

Cat. No.: B14640833
CAS No.: 54908-57-5
M. Wt: 201.01 g/mol
InChI Key: DWYNMMSNGRZVML-UHFFFAOYSA-N
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Description

Thiophen-2-ylphosphonic dichloride (CAS 1726-72-3), with the molecular formula C₄H₃Cl₂PS, is a reactive organophosphorus compound that serves as a versatile building block in chemical synthesis. Its primary research value lies in its role as a precursor for the synthesis of phosphonic acids and their derivatives . The phosphonic acid functional group is a stable bioisostere of the phosphate group, making it highly valuable for creating compounds that mimic naturally occurring phosphates but with greater metabolic stability . This dichloride is particularly useful for introducing the thiophene-phosphonate motif into molecules, a structure of significant interest in medicinal chemistry and materials science. A major application is the synthesis of novel α-aminophosphonic acids incorporating a thiophene ring, which have demonstrated promising biological activities such as antioxidant and antifungal effects . Furthermore, phosphonic acids derived from such intermediates are widely investigated for their utility in designing supramolecular materials, functionalizing surfaces, and developing bone-targeting agents due to their strong coordination properties . Researchers can hydrolyze this dichloride to access the corresponding phosphonic acid or react it with nucleophiles like alcohols and amines to generate a diverse array of esters and amides. Handle with extreme care, as the phosphorus-chlorine bonds are highly moisture-sensitive. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

CAS No.

54908-57-5

Molecular Formula

C4H3Cl2OPS

Molecular Weight

201.01 g/mol

IUPAC Name

2-dichlorophosphorylthiophene

InChI

InChI=1S/C4H3Cl2OPS/c5-8(6,7)4-2-1-3-9-4/h1-3H

InChI Key

DWYNMMSNGRZVML-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)P(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction with Thionyl Chloride (SOCl₂)

Thiophen-2-ylphosphonic acid undergoes chlorination using excess thionyl chloride under reflux conditions. The reaction typically proceeds in anhydrous solvents like toluene or chlorobenzene at 80–110°C for 6–12 hours.
Reaction:
$$ \text{Thiophen-2-ylphosphonic acid} + 2 \, \text{SOCl}2 \rightarrow \text{Thiophen-2-ylphosphonic dichloride} + 2 \, \text{SO}2 + 2 \, \text{HCl} $$
Yield: 75–88%.
Key Advantages: High purity, minimal byproducts.

Phosgene (COCl₂) Mediated Chlorination

Phosgene gas reacts with thiophen-2-ylphosphonic acid at elevated temperatures (100–160°C) under inert conditions. This method avoids solvent use but requires specialized equipment due to phosgene’s toxicity.
Reaction:
$$ \text{Thiophen-2-ylphosphonic acid} + 2 \, \text{COCl}2 \rightarrow \text{this compound} + 2 \, \text{CO}2 + 2 \, \text{HCl} $$
Yield: 80–94%.
Industrial Relevance: Preferred for large-scale production despite safety challenges.

Phosphonate Ester Hydrolysis Followed by Chlorination

Bromotrimethylsilane (TMSBr) Transesterification

Diethyl thiophen-2-ylphosphonate reacts with TMSBr in dichloromethane to form bis(trimethylsilyl) phosphonate, which is hydrolyzed and chlorinated.
Steps:

  • $$ \text{Diethyl thiophen-2-ylphosphonate} + 2 \, \text{TMSBr} \rightarrow \text{Bis(TMS) phosphonate} + 2 \, \text{EtBr} $$
  • $$ \text{Bis(TMS) phosphonate} + 2 \, \text{HCl} \rightarrow \text{Thiophen-2-ylphosphonic acid} + 2 \, \text{TMSCl} $$
  • Chlorination via SOCl₂ or COCl₂ (as in Section 1).
    Overall Yield: 68–75%.
    Advantages: Mild conditions, suitable for acid-sensitive substrates.

Hydrolysis with Concentrated HCl

Diethyl thiophen-2-ylphosphonate is refluxed with concentrated HCl (12 M) in aqueous solution, followed by chlorination.
Reaction:
$$ \text{Diethyl thiophen-2-ylphosphonate} + 2 \, \text{HCl} \rightarrow \text{Thiophen-2-ylphosphonic acid} + 2 \, \text{EtOH} $$
Yield: 70–82% after chlorination.
Limitations: Prolonged reaction time (12–24 hours).

Grignard Reagent-Based Synthesis

Lithiation of Thiophene Derivatives

2-Lithiothiophene, generated by treating 2-bromothiophene with n-butyllithium, reacts with phosphorus oxychloride (POCl₃).
Reaction:
$$ \text{2-Lithiothiophene} + \text{POCl}_3 \rightarrow \text{this compound} + \text{LiCl} $$
Yield: 60–70%.
Challenges: Strict anhydrous conditions required; side reactions with thiophene ring.

Comparative Analysis of Methods

Method Reagents Temperature Yield Scalability
SOCl₂ Chlorination SOCl₂, toluene 80–110°C 75–88% High
Phosgene Chlorination COCl₂ 100–160°C 80–94% Moderate
TMSBr Transesterification TMSBr, CH₂Cl₂ 25–40°C 68–75% Low
Grignard Synthesis n-BuLi, POCl₃ -78°C to RT 60–70% Low

Key Observations:

  • Phosgene offers the highest yield but poses safety risks.
  • SOCl₂ is optimal for industrial applications due to balance of yield and safety.
  • TMSBr methods are preferable for lab-scale acid-sensitive syntheses.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-ylphosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The phosphonic dichloride group can be reduced to phosphonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Thiophen-2-ylphosphonic diamides or diesters.

    Oxidation: Thiophen-2-ylphosphonic sulfoxides or sulfones.

    Reduction: Thiophen-2-ylphosphonic acids.

Scientific Research Applications

Thiophen-2-ylphosphonic dichloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of thiophen-2-ylphosphonic dichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphonic dichloride group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly relevant in enzyme inhibition, where the compound can phosphorylate active site residues, leading to enzyme inactivation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Thiophen-2-ylphosphonic dichloride with structurally analogous phosphonic dichlorides, emphasizing molecular features, reactivity, and applications:

Characteristic This compound Ethylphosphonic Dichloride Propylthiophosphonic Dichloride
Molecular Formula C4H3Cl2OPS C2H5Cl2OP C3H7Cl2PS
CAS Registry Number Not explicitly provided 1066-50-8 2524-16-5
Key Structural Features Aromatic thiophene ring + POCl2 Aliphatic ethyl group + POCl2 Aliphatic propyl group + PSCl2
Reactivity Electrophilic substitution favored at thiophene C-5 position; Suzuki coupling compatibility Nucleophilic substitution at phosphorus; esterification with alcohols Thio-specific reactivity (e.g., thiol-disulfide exchange)
Synthesis Likely via chlorination of thiophen-2-ylphosphonic acid (inferred) Reaction of ethylphosphonic acid with PCl5 or SOCl2 Propylphosphonic acid + thiophosphoryl chlorides
Thermal Stability High (aromatic stabilization) Moderate (aliphatic chain susceptible to degradation) Moderate (sulfur introduces instability)
Applications Pharmaceuticals, conductive polymers Flame retardants, plasticizers Pesticides, chemical warfare agent precursors

Key Differences:

Electronic Effects : The thiophene ring’s electron-rich aromatic system enhances electrophilic reactivity compared to aliphatic analogs. This property is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex heterocycles .

Steric Considerations : The planar thiophene ring imposes less steric hindrance than branched aliphatic chains (e.g., ethyl or propyl groups), enabling easier access to the phosphorus center for nucleophilic attacks.

Sulfur Placement : In Propylthiophosphonic dichloride, sulfur is part of the phosphorus-thio bond (P=S), whereas this compound incorporates sulfur within the aromatic ring. This distinction affects oxidation states and ligand behavior.

Toxicity : Thiophene derivatives may exhibit understudied toxicological profiles , whereas Ethylphosphonic dichloride has well-documented hazards (e.g., corrosive, releases HCl upon hydrolysis) .

Research Findings and Data

  • Synthetic Utility : this compound’s compatibility with Suzuki reactions (as seen in related aryl boronate couplings ) makes it valuable for synthesizing biaryl systems. Ethylphosphonic dichloride, in contrast, is more commonly used in straightforward esterifications.
  • Material Science : The thiophene moiety’s π-conjugation enables applications in organic electronics, such as conductive polymers or metal-organic frameworks (MOFs), where aliphatic analogs lack this functionality.
  • Stability Studies : Aliphatic phosphonic dichlorides (e.g., Ethylphosphonic dichloride) degrade faster under thermal stress compared to aromatic variants, as demonstrated in thermogravimetric analyses (inferred from structural analogs).

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